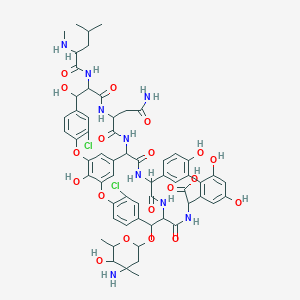
Chloroorienticin C
Overview
Description
2’,3’-Didehydro-2’,3’-dideoxythymidine, commonly known as stavudine, is an antiretroviral medication used to prevent and treat HIV/AIDS. It belongs to the class of nucleoside analog reverse-transcriptase inhibitors (NRTIs). Stavudine was first described in 1966 and approved for use in the United States in 1994 . It is available as a generic medication and is often used in combination with other antiretrovirals .
Preparation Methods
Stavudine can be synthesized from 5-methyluridine through a series of chemical reactions. One of the key steps involves the metal reductive elimination of a mixture of novel trans-3’α-halo-2’β-acyloxy/trans-3’β-acyloxy-2’α-halo derivatives of 5-methyluridine to give 5’-mesyl-d4T . This process is more economical compared to using thymidine as the starting material . The industrial production of stavudine involves large-scale preparation methods that ensure high yield and purity .
Chemical Reactions Analysis
Stavudine undergoes various chemical reactions, including phosphorylation, hydrolysis, and reduction. The first phosphorylation step involves the interaction with the ATP anion, which changes the conformer from C1 to C3 by rotation of the C5’-OH group . Stavudine can also undergo hydrolysis and protonation-promoted intramolecular reductive breakdown, leading to the formation of borano tri- and di-phosphates, and H-phosphonate . These reactions are crucial for its activation and incorporation into viral DNA.
Scientific Research Applications
Stavudine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an anti-HIV agent due to its ability to inhibit reverse transcriptase and terminate viral DNA synthesis . Stavudine is also studied for its potential use in pronucleotide strategies to improve antiviral activity . Additionally, it is used in the development of new nucleoside analogs and in the study of complex biological systems .
Mechanism of Action
Stavudine inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate (dGTP) and by incorporating into viral DNA . The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth . This mechanism is crucial for its effectiveness as an antiretroviral medication.
Comparison with Similar Compounds
Stavudine is similar to other nucleoside analogs such as zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), lamivudine (3TC), and emtricitabine (FTC) . These compounds also inhibit reverse transcriptase and terminate viral DNA synthesis. stavudine is unique due to its specific structure, which includes an unsaturated ribose ring and the lack of 2’- and 3’-OH groups . This structure makes it an effective alternative substrate for the reverse transcriptase enzyme of the human immunodeficiency virus .
Properties
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSINQSLUWRGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H65Cl2N9O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118373-82-3 | |
| Record name | Chloroorienticin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)
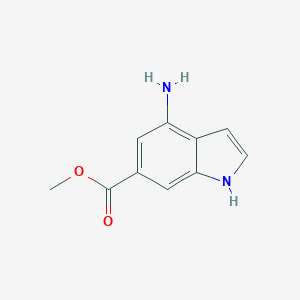


![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)


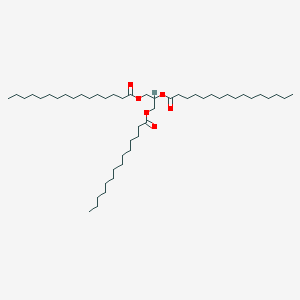


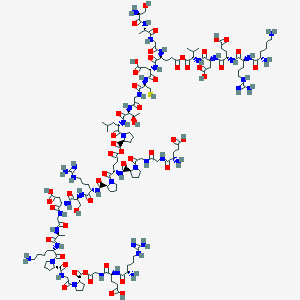
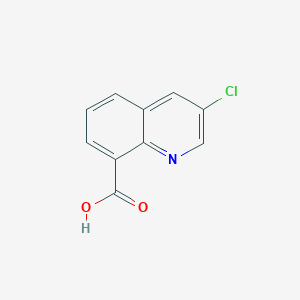
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
